- Rapid Syntheses of (-)-FR901483 and (+)-TAN1251C Enabled by Complexity-Generating Photocatalytic Olefin Hydroaminoalkylation, Angewandte Chemie, 2020, 59(6), 2256-2261

Cas no 94790-24-6 (Boc-O-Methyl-L-tyrosine Methyl Ester)

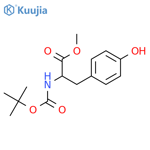

94790-24-6 structure

商品名:Boc-O-Methyl-L-tyrosine Methyl Ester

CAS番号:94790-24-6

MF:C16H23NO5

メガワット:309.357525110245

MDL:MFCD03788050

CID:798794

PubChem ID:11220582

Boc-O-Methyl-L-tyrosine Methyl Ester 化学的及び物理的性質

名前と識別子

-

- L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, methyl ester

- BOC-O-METHYL-L-TYROSINE METHYL ESTER

- O-methyl-N-tert-butoxycarbonyl-L-tyrosine methyl ester

- (S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propionic acid methyl ester

- methyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

- FOMIHTTUAILLQT-ZDUSSCGKSA-N

- (S)-2-TERT-BUTOXYCARBONYLAMINO-3-(4-METHOXY-PHENYL)-PROPIONIC ACID METHYL ESTER

- (S)-2-tert-Butoxycarbonylamino-3-(4-methoxyphenyl)propionic acid methyl ester

- (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate

- MFCD03788050

- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoate

- 94790-24-6

- L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-,methyl ester

- AS-38143

- SCHEMBL5408845

- Methyl N-tert-Butoxycarbonyl-O4-Methyl-L-Tyrosinate

- Boc-Tyr(Me)-OMe

- N-(tert-Butyloxycarbonyl)-O-methyl-L-tyrosine methyl ester

- CS-0133105

- Boc-O-methyl-L-tyrosine methyl ester Boc-Tyr(Me)-OMe

- methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate

- methyl n-boc-o-methyl-l-tyrosinate

- N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-tyrosine methyl ester (ACI)

- L

- (L)-Methyl N-(tert-butyloxycarbonyl)-4-methoxyphenylalaninate

- N-tert-Butoxycarbonyl-O-methyl-L-tyrosine methyl ester

- oc-O-Methyl-L-TyrosineMethylEster

- METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-(4-METHOXYPHENYL)PROPANOATE

- DB-300103

- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, methyl ester

- AKOS025404281

- Boc-O-Methyl-L-tyrosine Methyl Ester

-

- MDL: MFCD03788050

- インチ: 1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-6-8-12(20-4)9-7-11/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1

- InChIKey: FOMIHTTUAILLQT-ZDUSSCGKSA-N

- ほほえんだ: O(C(N[C@H](C(=O)OC)CC1C=CC(=CC=1)OC)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 309.15762283g/mol

- どういたいしつりょう: 309.15762283g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 9

- 複雑さ: 369

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 密度みつど: 1.112±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 52-53 ºC (ethyl acetate ligroine )

- ようかいど: 極微溶性(0.31 g/l)(25ºC)、

- PSA: 73.86000

- LogP: 2.69490

Boc-O-Methyl-L-tyrosine Methyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B657435-250mg |

Boc-O-Methyl-L-tyrosine Methyl Ester |

94790-24-6 | 250mg |

$ 70.00 | 2022-06-07 | ||

| abcr | AB285389-5 g |

(S)-2-tert-Butoxycarbonylamino-3-(4-methoxyphenyl)propionic acid methyl ester, 98% (Boc-L-Tyr(Me)-OMe); . |

94790-24-6 | 98% | 5 g |

€449.80 | 2023-07-20 | |

| eNovation Chemicals LLC | Y1265374-1g |

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, methyl ester |

94790-24-6 | 98%(HPLC) | 1g |

$155 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1265374-25g |

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, methyl ester |

94790-24-6 | 98%(HPLC) | 25g |

$1205 | 2023-05-17 | |

| Chemenu | CM313565-10g |

Boc-Tyr(Me)-OMe |

94790-24-6 | 95% | 10g |

$350 | 2021-06-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-269584-100mg |

Methyl N-Boc-O-methyl-L-tyrosinate, |

94790-24-6 | 100mg |

¥1203.00 | 2023-09-05 | ||

| A2B Chem LLC | AI63634-250mg |

(S)-2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid methyl ester |

94790-24-6 | 97% | 250mg |

$30.00 | 2024-07-18 | |

| A2B Chem LLC | AI63634-1g |

(S)-2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid methyl ester |

94790-24-6 | 97% | 1g |

$58.00 | 2024-07-18 | |

| 1PlusChem | 1P00IJ02-25g |

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, methyl ester |

94790-24-6 | 97% | 25g |

$566.00 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1265374-100mg |

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-, methyl ester |

94790-24-6 | 98%(HPLC) | 100mg |

$70 | 2025-02-28 |

Boc-O-Methyl-L-tyrosine Methyl Ester 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 17 h, rt

リファレンス

- Synthesis and conformation studies of rubiyunnanin B analogs, Tetrahedron, 2014, 70(37), 6630-6640

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone

リファレンス

- Effect of the 4'-substituted phenylalanine moiety of sansalvamide A peptide on antitumor activity, MedChemComm, 2014, 5(4), 463-467

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Cyclohexyl[(4S,5S)-2-[1-(dicyclohexylphosphino)-2-naphthalenyl]-4,5-dihydro-4,5-… Solvents: Methanol ; 17 h, 75 psi, 0 °C

リファレンス

- Development of the BIPI ligands for asymmetric hydrogenation, Catalysis Science & Technology, 2012, 2(10), 2083-2089

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h

リファレンス

- Regioselective ring-opening of amino acid-derived chiral aziridines: an easy access to cis-2,5-disubstituted chiral piperazines, Chemistry - An Asian Journal, 2011, 6(1), 189-197

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 0 °C; 0.5 h, 25 °C; 0 °C; 3 h, 25 °C

リファレンス

- Total Synthesis of (-)-FR901483, Journal of the American Chemical Society, 1999, 121(34), 7778-7786

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 72 h, rt

1.2 Reagents: Sodium hydroxide ; 2 h, rt

1.2 Reagents: Sodium hydroxide ; 2 h, rt

リファレンス

- Preparation of macrocyclic broad spectrum antibiotics, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt

リファレンス

- N/O-selective methylation reaction of Boc-L-tyrosine, Hebei Keji Daxue Xuebao, 2014, 35(3), 233-236

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0.2 h, 0 °C

1.2 0 °C; 18.8 h, 25 °C

1.2 0 °C; 18.8 h, 25 °C

リファレンス

- Preparation of carboxamides as calpain modulators and therapeutic uses thereof, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt

リファレンス

- Stereocontrolled total synthesis of (-)-FR-901483, Heterocycles, 2012, 86(2), 1071-1092

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 10 h, rt → reflux

リファレンス

- Chiral ethylene-bridged flavinium salts: the stereoselectivity of flavin-10a-hydroperoxide formation and the effect of substitution on the photochemical properties, Tetrahedron: Asymmetry, 2017, 28(12), 1780-1791

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, reflux

リファレンス

- Targeting the Tcf4 G13ANDE17 Binding Site To Selectively Disrupt β-Catenin/T-Cell Factor Protein-Protein Interactions, ACS Chemical Biology, 2014, 9(1), 193-201

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 72 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

リファレンス

- Synthesis of lipopeptide macrocyclic compounds as broad spectrum antibiotics, United States, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 1 h, rt

1.2 Solvents: Dimethylformamide ; 0 °C; 20 h, rt

1.2 Solvents: Dimethylformamide ; 0 °C; 20 h, rt

リファレンス

- Pharmaceutical agent comprising amino acid derivatives having analgesic activity, and preparation thereof, Japan, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt

リファレンス

- Synthesis of the optically active key intermediate of FR901483, Tetrahedron Letters, 2010, 51(31), 4027-4029

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 72 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

リファレンス

- Preparation of macrocyclic broad spectrum antibiotics as bacterial type 1 signal peptidase inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 72 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt

リファレンス

- Preparation of macrocyclic broad spectrum antibiotics for the treatment of bacterial infections, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 1 h, rt

1.2 Solvents: Dimethylformamide ; 0 °C; 20 h, rt

1.2 Solvents: Dimethylformamide ; 0 °C; 20 h, rt

リファレンス

- Preparation of amino acid derivatives having analgesic activity, World Intellectual Property Organization, , ,

Boc-O-Methyl-L-tyrosine Methyl Ester Raw materials

Boc-O-Methyl-L-tyrosine Methyl Ester Preparation Products

Boc-O-Methyl-L-tyrosine Methyl Ester 関連文献

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329

94790-24-6 (Boc-O-Methyl-L-tyrosine Methyl Ester) 関連製品

- 72594-77-5((S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate)

- 53267-93-9(Boc-Tyr(Me)-OH)

- 63769-58-4(Boc-D-Tyr(Bzl)-OH)

- 47375-34-8(Boc-Tyr(tBu)-OH)

- 19391-35-6(Benzyl (tert-butoxycarbonyl)-L-tyrosinate)

- 70642-86-3(Boc-D-Tyr-OH)

- 3978-80-1(N-Boc-L-tyrosine)

- 4326-36-7(Boc-L-Tyrosine methyl ester)

- 51987-73-6(N-Boc-L-phenylalanine methyl ester)

- 16881-33-7(Z-Tyr-OtBu)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94790-24-6)Boc-O-Methyl-L-tyrosine Methyl Ester

清らかである:99%

はかる:5g

価格 ($):202.0